2-(azetidin-3-ylidene)acetonitrile, methanesulfonic acid
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Overview
Description
2-(azetidin-3-ylidene)acetonitrile, methanesulfonic acid: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and an acetonitrile group, combined with methanesulfonic acid. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-ylidene)acetonitrile, methanesulfonic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Acetonitrile Group: This step often involves the reaction of the azetidine intermediate with acetonitrile under controlled conditions.
Addition of Methanesulfonic Acid: The final step involves the addition of methanesulfonic acid to the azetidine-acetonitrile intermediate, which can be achieved through direct sulfonation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and optimizing temperature and pressure conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(azetidin-3-ylidene)acetonitrile, methanesulfonic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a building block for designing molecules that can modulate biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylidene)acetonitrile, methanesulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The acetonitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-3-ylidene)acetonitrile: Lacks the methanesulfonic acid group, making it less reactive in certain conditions.
Methanesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different core structures.
Azetidine derivatives: Compounds with variations in the substituents on the azetidine ring.
Uniqueness
2-(azetidin-3-ylidene)acetonitrile, methanesulfonic acid is unique due to the combination of the azetidine ring and methanesulfonic acid. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2408963-47-1 |
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Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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